molecular formula C19H25NO11S B1599857 beta-D-Lactopyranosylphenyl isothiocyanate CAS No. 96324-93-5

beta-D-Lactopyranosylphenyl isothiocyanate

Cat. No.: B1599857
CAS No.: 96324-93-5
M. Wt: 475.5 g/mol
InChI Key: NGHKRXUEFMEWTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-D-Lactopyranosylphenyl isothiocyanate can be synthesized through the reaction of phenyl isothiocyanate with beta-D-lactopyranosyl derivatives. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine under controlled temperature conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : Beta-D-Lactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols.

    Solvents: Common solvents include DMSO and acetonitrile.

    Catalysts: Triethylamine is often used as a catalyst.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of beta-D-Lactopyranosylphenyl isothiocyanate involves its isothiocyanate group, which can react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify proteins and other molecules, thereby altering their function and activity . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Beta-D-Lactopyranosylphenyl isothiocyanate is unique due to its specific glycosylation pattern, which allows it to interact with a distinct set of biological molecules and pathways. This specificity makes it particularly useful in studying glycosylation processes and developing glycosylated biomolecules .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-8(2-4-9)20-7-32/h1-4,10-19,21-27H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHKRXUEFMEWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410628
Record name beta-D-Lactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96324-93-5
Record name beta-D-Lactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Lactopyranosylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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